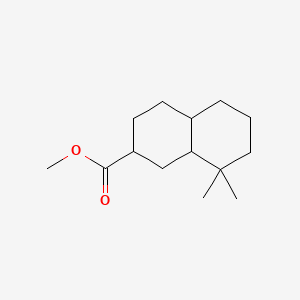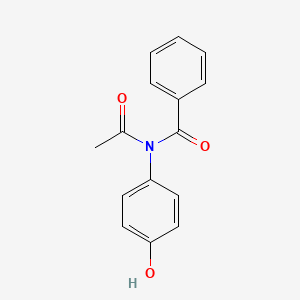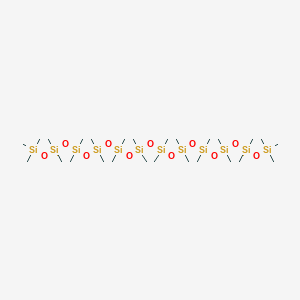
Diisohexyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisohexyl maleate is an organic compound with the chemical formula C16H28O4. It is an ester derived from maleic acid and isohexanol. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisohexyl maleate can be synthesized through the esterification of maleic anhydride with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of maleic anhydride to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diisohexyl maleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diisohexyl fumarate.
Reduction: Reduction reactions can convert this compound to diisohexyl succinate.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Diisohexyl fumarate.
Reduction: Diisohexyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diisohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating functional materials with specific properties.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers. Its properties enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of diisohexyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, this compound undergoes polymerization reactions to form long-chain polymers with specific properties. The ester groups in this compound play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl maleate
- Dimethyl maleate
- Dibutyl maleate
Comparison
Diisohexyl maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in different physical and chemical properties, such as increased hydrophobicity and higher boiling points. These properties make this compound more suitable for specific applications, such as in the production of hydrophobic coatings and plasticizers.
Propriétés
Numéro CAS |
94248-78-9 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
bis(4-methylpentyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-13(2)7-5-11-19-15(17)9-10-16(18)20-12-6-8-14(3)4/h9-10,13-14H,5-8,11-12H2,1-4H3/b10-9- |
Clé InChI |
AUUKMDXZUNSGGI-KTKRTIGZSA-N |
SMILES isomérique |
CC(C)CCCOC(=O)/C=C\C(=O)OCCCC(C)C |
SMILES canonique |
CC(C)CCCOC(=O)C=CC(=O)OCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


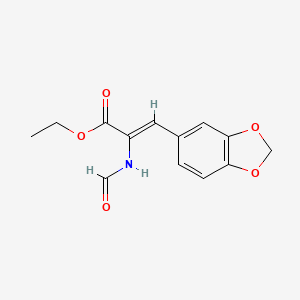
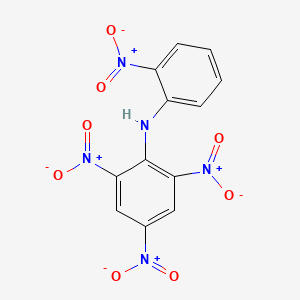
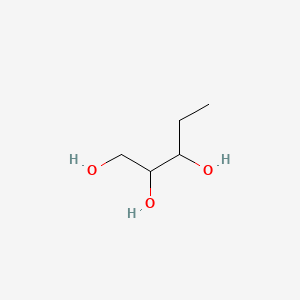
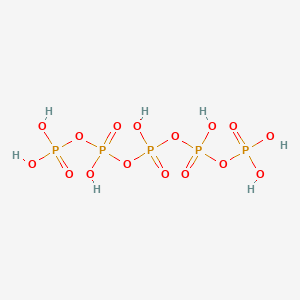
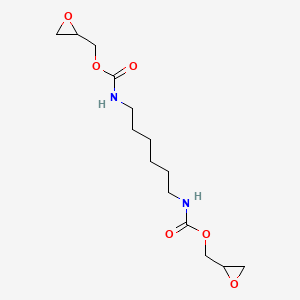
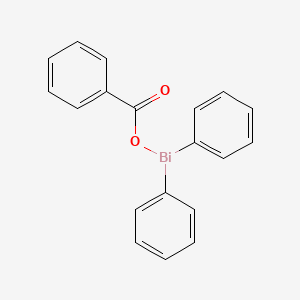

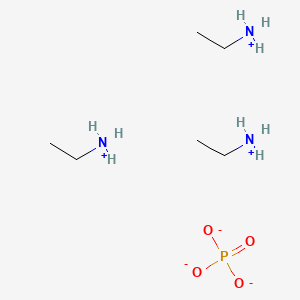
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
